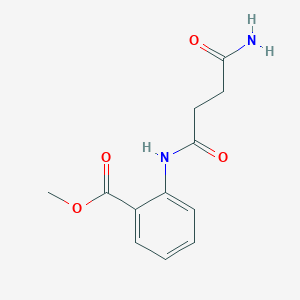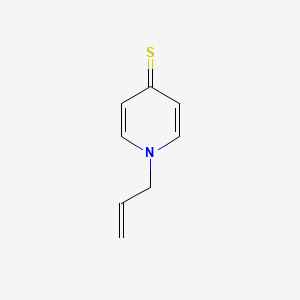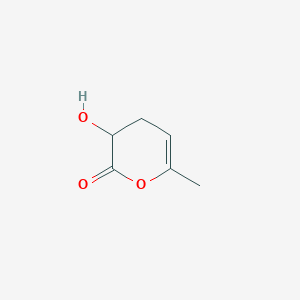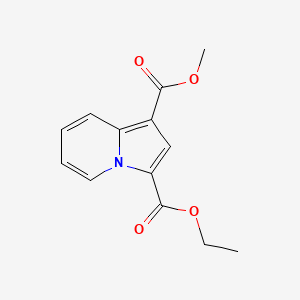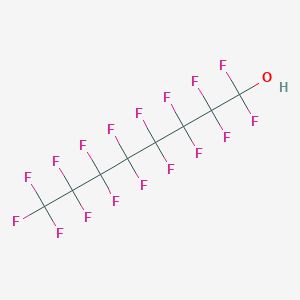
Heptadecafluorooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecafluorooctan-1-ol is a perfluorinated compound with the chemical formula C8H3F17O . It is characterized by its high fluorine content, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecafluorooctan-1-ol can be synthesized through several methods, including:
Electrochemical Fluorination (ECF): This method involves the electrolysis of organic compounds in the presence of hydrogen fluoride, leading to the substitution of hydrogen atoms with fluorine atoms.
Telomerization: This process involves the reaction of tetrafluoroethylene with alcohols to produce perfluorinated alcohols.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical fluorination due to its efficiency and ability to produce high-purity products.
Chemical Reactions Analysis
Types of Reactions: Heptadecafluorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different fluorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Perfluorooctanoic acid.
Reduction: Various perfluorinated hydrocarbons.
Substitution: Perfluorooctyl halides.
Scientific Research Applications
Heptadecafluorooctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other perfluorinated compounds.
Biology: Employed in studies involving cell membrane interactions due to its unique surface properties.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of water and oil repellents, lubricants, and coatings.
Mechanism of Action
The mechanism of action of heptadecafluorooctan-1-ol is primarily related to its ability to interact with hydrophobic surfaces and molecules. Its high fluorine content allows it to form stable interactions with other fluorinated compounds and surfaces, making it effective in applications requiring low surface energy and high chemical resistance.
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but contains a carboxylic acid group instead of an alcohol group.
Perfluorooctanesulfonic acid (PFOS): Contains a sulfonic acid group and is used in similar applications.
Uniqueness: Heptadecafluorooctan-1-ol is unique due to its alcohol functional group, which allows for different chemical reactivity and applications compared to its carboxylic and sulfonic acid counterparts. Its high fluorine content also provides exceptional thermal and chemical stability, making it valuable in specialized industrial and scientific applications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17O/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26/h26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUPHDELLQMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(O)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF17O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561796 |
Source


|
| Record name | Heptadecafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114292-89-6 |
Source


|
| Record name | Heptadecafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
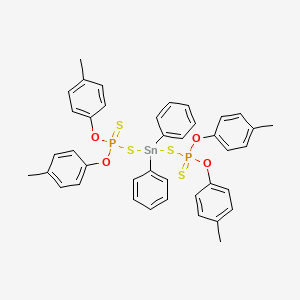
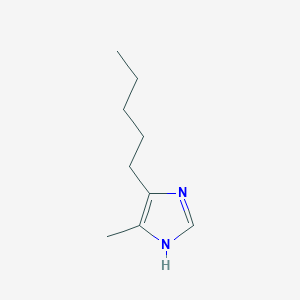
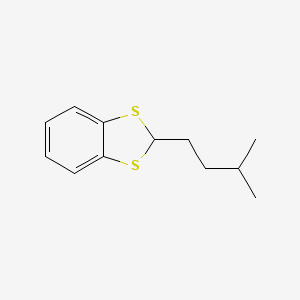
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
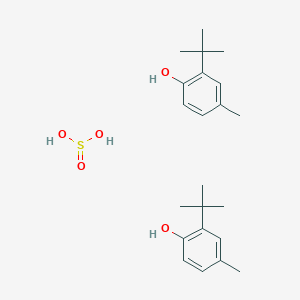
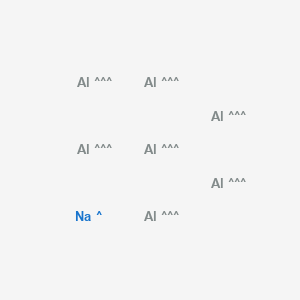

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
